4-(Piperidin-4-yloxy)aniline 4-(Piperidin-4-yloxy)aniline
Brand Name: Vulcanchem
CAS No.: 1023277-58-8
VCID: VC3815381
InChI: InChI=1S/C11H16N2O/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11/h1-4,11,13H,5-8,12H2
SMILES: C1CNCCC1OC2=CC=C(C=C2)N
Molecular Formula: C11H16N2O
Molecular Weight: 192.26 g/mol

4-(Piperidin-4-yloxy)aniline

CAS No.: 1023277-58-8

Cat. No.: VC3815381

Molecular Formula: C11H16N2O

Molecular Weight: 192.26 g/mol

* For research use only. Not for human or veterinary use.

4-(Piperidin-4-yloxy)aniline - 1023277-58-8

Specification

CAS No. 1023277-58-8
Molecular Formula C11H16N2O
Molecular Weight 192.26 g/mol
IUPAC Name 4-piperidin-4-yloxyaniline
Standard InChI InChI=1S/C11H16N2O/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11/h1-4,11,13H,5-8,12H2
Standard InChI Key LSTGUMRVMZAHCV-UHFFFAOYSA-N
SMILES C1CNCCC1OC2=CC=C(C=C2)N
Canonical SMILES C1CNCCC1OC2=CC=C(C=C2)N

Introduction

Structural and Chemical Properties

Molecular Architecture

The molecule consists of two primary moieties:

  • Aniline group: A benzene ring substituted with an amine (NH2-\text{NH}_2) at the para position.

  • Piperidine-4-yloxy group: A six-membered saturated ring containing one nitrogen atom, connected to the aniline via an ether linkage.

This hybrid structure enables interactions with both hydrophobic pockets and polar regions of biological targets, such as enzymes or receptors.

Key Structural Features:

  • IUPAC Name: 4-(4-piperidinyloxy)aniline

  • SMILES: C1CNCCC1OC2=CC=C(C=C2)N\text{C1CNCCC1OC2=CC=C(C=C2)N}

  • InChI Key: LSTGUMRVMZAHCV-UHFFFAOYSA-N

Physicochemical Characteristics

PropertyValueSource
Molecular Weight192.26 g/mol
Purity≥95%
Physical FormYellow to brown solid
SolubilityLikely polar organic solvents (e.g., DMF, DCM)

The compound’s solubility in organic solvents and moderate polarity make it suitable for reactions requiring nucleophilic or electrophilic conditions.

Synthesis and Reactivity

Synthetic Routes

4-(Piperidin-4-yloxy)aniline is typically synthesized via nucleophilic substitution:

  • Reaction of 4-piperidinol with 2-fluoro-4-nitroanisole under basic conditions (e.g., K2CO3\text{K}_2\text{CO}_3) in N,N\text{N,N}-dimethylformamide (DMF) at 80°C .

  • Reduction of the nitro group to an amine using catalytic hydrogenation (e.g., H2/Pd-C\text{H}_2/\text{Pd-C}) .

Optimization Challenges:

  • Steric hindrance at the piperidine nitrogen may require elevated temperatures .

  • Over-reduction or side reactions necessitate careful control of hydrogenation conditions.

Chemical Reactivity

The compound participates in reactions typical of aromatic amines and ethers:

  • Acylation: Reacts with acyl chlorides to form amides.

  • Sulfonation: Forms sulfonamides at the aniline group.

  • Alkylation: The piperidine nitrogen can undergo quaternization or form salts.

Biological Activity and Applications

Kinase Inhibition

Structural analogs of 4-(Piperidin-4-yloxy)aniline, such as ASP3026, exhibit potent inhibition of anaplastic lymphoma kinase (ALK), a therapeutic target in non-small cell lung cancer . The compound’s ether linkage and amine group facilitate hydrogen bonding with kinase active sites, while the piperidine ring occupies hydrophobic pockets .

Comparative Activity:

CompoundTargetIC50_{50} (nM)
4-(Piperidin-4-yloxy)aniline derivativeALK21
Ethylsulfonyl analogALK530

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing:

  • ALK inhibitors: For oncology research .

  • Antidepressants: Via modulation of serotonin receptors.

SupplierPurityPrice (100 mg)
AstaTech, Inc.95%$198.45
American Custom Chemicals95%$501.29

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